5-(4-chlorophenyl)-1-(2,2-dimethoxyethyl)-3-hydroxy-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BENZOYL-5-(4-CHLOROPHENYL)-1-(2,2-DIMETHOXYETHYL)-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE is a synthetic organic compound that belongs to the class of pyrrolones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BENZOYL-5-(4-CHLOROPHENYL)-1-(2,2-DIMETHOXYETHYL)-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrolone Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Functional Groups: Benzoyl, chlorophenyl, and dimethoxyethyl groups can be introduced through substitution reactions using reagents like benzoyl chloride, 4-chlorobenzene, and 2,2-dimethoxyethanol.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of catalysts, controlled reaction conditions, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, forming ketones or aldehydes.
Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield benzoic acid derivatives, while reduction could produce alcohols.
Scientific Research Applications
4-BENZOYL-5-(4-CHLOROPHENYL)-1-(2,2-DIMETHOXYETHYL)-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-BENZOYL-5-(4-CHLOROPHENYL)-1-(2,2-DIMETHOXYETHYL)-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
4-BENZOYL-5-(4-CHLOROPHENYL)-1-(2,2-DIMETHOXYETHYL)-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE: can be compared with other pyrrolone derivatives, such as:
Uniqueness
The uniqueness of 4-BENZOYL-5-(4-CHLOROPHENYL)-1-(2,2-DIMETHOXYETHYL)-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE lies in its specific functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C21H20ClNO5 |
---|---|
Molecular Weight |
401.8 g/mol |
IUPAC Name |
(4E)-5-(4-chlorophenyl)-1-(2,2-dimethoxyethyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C21H20ClNO5/c1-27-16(28-2)12-23-18(13-8-10-15(22)11-9-13)17(20(25)21(23)26)19(24)14-6-4-3-5-7-14/h3-11,16,18,24H,12H2,1-2H3/b19-17+ |
InChI Key |
RUINTYLHZMBHKB-HTXNQAPBSA-N |
Isomeric SMILES |
COC(CN1C(/C(=C(/C2=CC=CC=C2)\O)/C(=O)C1=O)C3=CC=C(C=C3)Cl)OC |
Canonical SMILES |
COC(CN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC=C(C=C3)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.